molecular formula C3H3ClF2N4S B2859656 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869943-14-6

4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2859656
CAS No.: 869943-14-6
M. Wt: 200.59
InChI Key: ROHVAOYJHGAGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s known that a large volume of research on triazole and their derivatives has been carried out . For instance, Behalo et al. synthesized a series of fused 1,2,4-triazole derivatives starting with a similar compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Corrosion Inhibition for Copper

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), a related compound, has been studied as a corrosion inhibitor for copper in saline environments. The compound was found to significantly inhibit corrosion, showing more than 94% efficiency at a specific concentration. It behaves as a mixed type inhibitor with a cathodic predominance, suggesting its potential in protecting copper surfaces from corrosion, particularly in saline conditions. The inhibitory effect is attributed to the chemical adsorption of AMTT on the copper surface through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring, forming a protective layer (Chauhan et al., 2019).

Crystal Structure Analysis

The crystal and molecular structure of 1,2,4-triazolo-N-amino-thiols, including compounds similar to 4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol, have been analyzed to understand their geometric configuration. Such studies are crucial in drug design and material science for predicting compound reactivity and interaction with other molecules (Sarala et al., 2006).

Antimicrobial Activities

Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed significant activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Electrochemical Behavior in Aqueous-Alcoholic Media

The electrochemical behavior of thiotriazoles, closely related to this compound, has been studied in aqueous-alcoholic media. Such research provides insights into the redox properties of these compounds, which is essential for applications in electrochemistry and sensor development (Fotouhi et al., 2002).

Synthesis of Anti-inflammatory and Molluscicidal Agents

Compounds based on 1,2,4-triazole, similar to this compound, have been synthesized and screened for their anti-inflammatory and molluscicidal activities. Some derivatives showed potent anti-inflammatory effects in dose-dependent manners, while others exhibited significant molluscicidal activities, highlighting their potential for pharmaceutical and agricultural applications (El Shehry et al., 2010).

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring, such as “4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol”, could potentially be further investigated to harness their optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Properties

IUPAC Name

4-amino-3-[chloro(difluoro)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHVAOYJHGAGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)N1N)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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